Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate is a complex organic compound featuring a thiazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate typically involves multi-step organic reactions. The process often begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonyl and piperidinecarboxylate groups. Common reagents used in these steps include thiourea, bromine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate is unique due to its combination of thiazole, thiophene, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity enhances its potential for diverse applications, setting it apart from other thiazole-containing compounds.
Properties
Molecular Formula |
C16H20N2O4S3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-22-16(19)12-5-4-8-18(9-12)25(20,21)15-7-6-14(24-15)13-10-23-11(2)17-13/h6-7,10,12H,3-5,8-9H2,1-2H3 |
InChI Key |
OPYVHQBCXVJKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C |
Origin of Product |
United States |
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